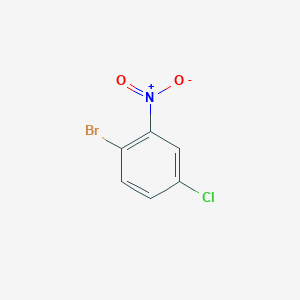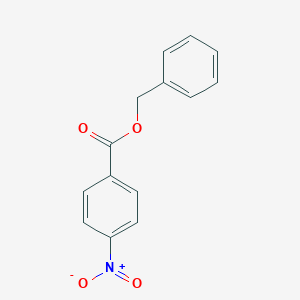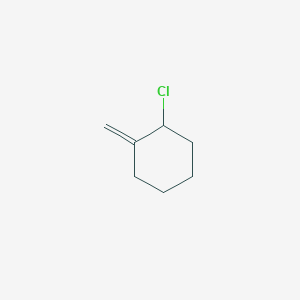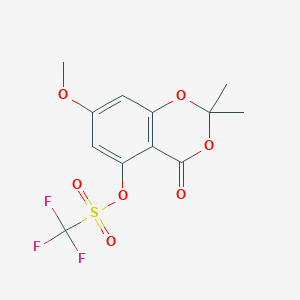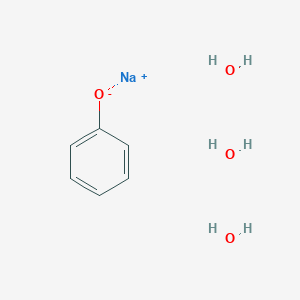
叔丁基洛伐他汀
描述
tert-Butyl rosuvastatin is a derivative of rosuvastatin, a well-known statin drug used to lower lipid levels and reduce the risk of cardiovascular diseases. Rosuvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. tert-Butyl rosuvastatin is primarily used as an intermediate in the synthesis of rosuvastatin, contributing to its lipid-lowering effects .
科学研究应用
tert-Butyl rosuvastatin has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of rosuvastatin, contributing to the development of new synthetic routes and methodologies.
Biology: Research on tert-Butyl rosuvastatin helps in understanding the biochemical pathways involved in cholesterol biosynthesis and its inhibition.
Medicine: As a precursor to rosuvastatin, it plays a role in the development of lipid-lowering therapies for cardiovascular diseases.
作用机制
Target of Action
Tert-Butyl rosuvastatin, like other statin medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Tert-Butyl rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and inhibits the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Tert-Butyl rosuvastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the endogenous production of cholesterol .
Pharmacokinetics
The pharmacokinetics of rosuvastatin, the parent compound of Tert-Butyl rosuvastatin, are characterized by a large coefficient of variation . After administration, rosuvastatin achieves maximum plasma concentration at a median of 5 hours . It has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of Tert-Butyl rosuvastatin’s action is a reduction in the levels of LDL, sometimes referred to as "bad cholesterol" . This is due to the decreased production of cholesterol in the liver, leading to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . This reduction in LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The action of Tert-Butyl rosuvastatin can be influenced by various environmental factors. For instance, the enzyme activity of HMG-CoA reductase can be affected by dietary factors, and the absorption and metabolism of the drug can be influenced by factors such as the individual’s age, sex, ethnicity, and the presence of certain diseases . Furthermore, the synthesis of Tert-Butyl rosuvastatin involves a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy , which could be influenced by various environmental conditions during the manufacturing process .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl rosuvastatin involves several steps, including the formation of key intermediates. One common method is the asymmetric synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. This method achieves high enantioselectivity and yield .
Industrial Production Methods: Industrial production of tert-Butyl rosuvastatin often involves the use of biocatalysts to enhance the efficiency and selectivity of the synthesis process. The use of carbonyl reductases and cofactor regeneration strategies has shown promising results in achieving high yields and purity .
化学反应分析
Types of Reactions: tert-Butyl rosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of rosuvastatin and its intermediates.
Common Reagents and Conditions:
Oxidation: tert-Butyl rosuvastatin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the synthesis of rosuvastatin .
相似化合物的比较
Atorvastatin: Another statin drug that inhibits hydroxymethylglutaryl-coenzyme A reductase, used to lower lipid levels.
Simvastatin: Similar to rosuvastatin, it inhibits the same enzyme and is used for managing elevated lipid levels.
Pravastatin: A statin with a similar mechanism of action, used to reduce cholesterol levels.
Uniqueness: tert-Butyl rosuvastatin is unique due to its high selectivity and efficiency in inhibiting hydroxymethylglutaryl-coenzyme A reductase. Its use as an intermediate in the synthesis of rosuvastatin highlights its importance in the development of lipid-lowering therapies .
属性
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZGLLGELSZAF-OKLSWEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467120 | |
| Record name | tert-Butyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355806-00-7 | |
| Record name | 1,1-Dimethylethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355806-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using tert-Butyl Rosuvastatin in the synthesis of Rosuvastatin Calcium?
A1: The research article highlights the use of tert-Butyl Rosuvastatin as a starting material for synthesizing Rosuvastatin Calcium []. This suggests that the tert-butyl group likely acts as a protecting group for a specific functional group within the Rosuvastatin molecule. This protection strategy is common in organic synthesis to control reactivity and prevent unwanted side reactions. Later, the tert-butyl group is removed under specific conditions to yield the desired Rosuvastatin Calcium salt.
Q2: Are there alternative methods for synthesizing Rosuvastatin Calcium that don't involve tert-Butyl Rosuvastatin?
A2: Yes, the research article mentions an alternative method that utilizes commercially available t-octyl Rosuvastatin calcium salt as a starting material instead of tert-Butyl Rosuvastatin []. This suggests that various synthetic routes and protecting group strategies can be employed to synthesize the desired Rosuvastatin Calcium. The choice of a specific route likely depends on factors like yield, purity, cost, and availability of starting materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


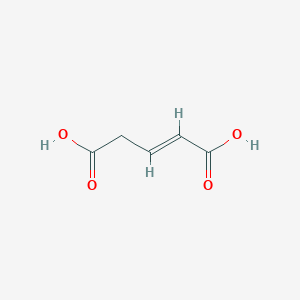
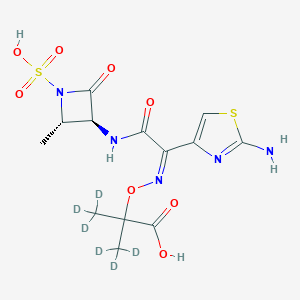
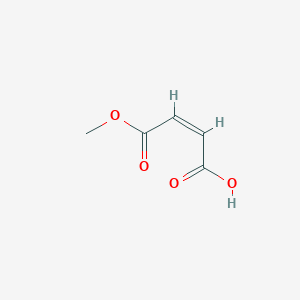
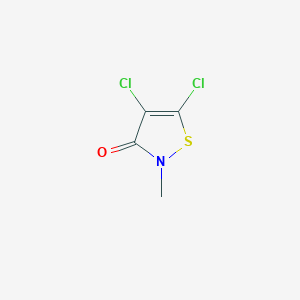
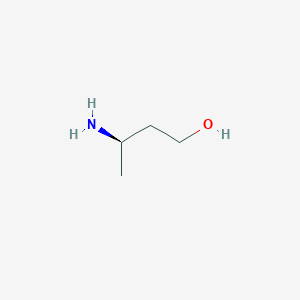
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
